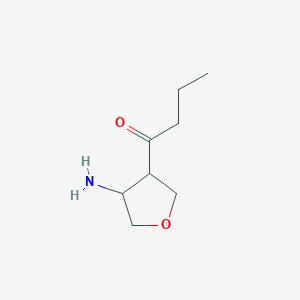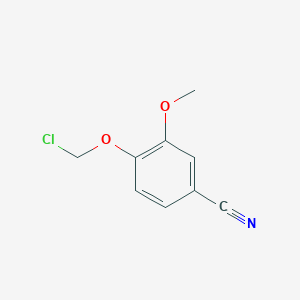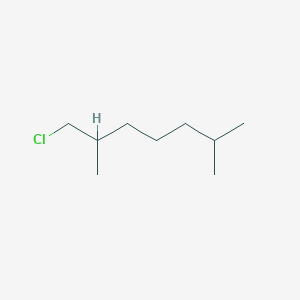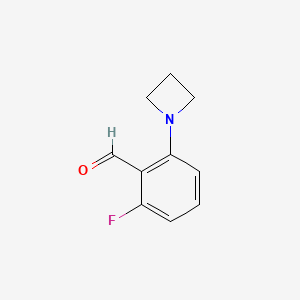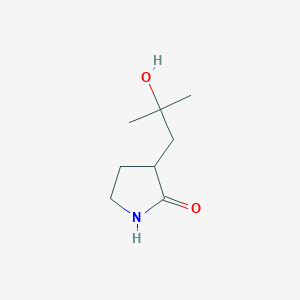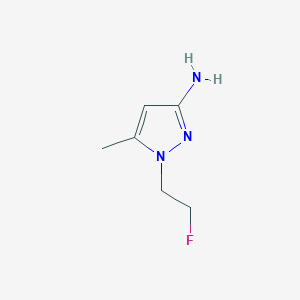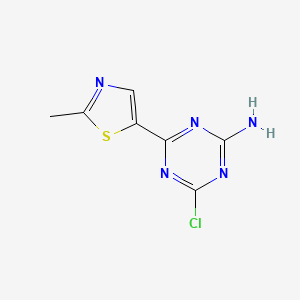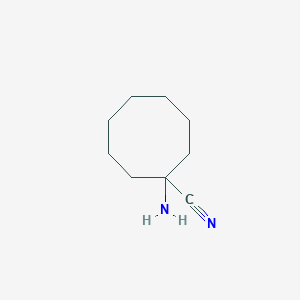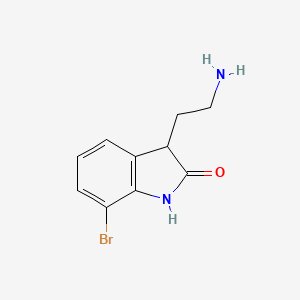
3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a bromine atom at the 7th position and an aminoethyl group at the 3rd position of the indole ring, which can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one typically involves the bromination of an indole precursor followed by the introduction of the aminoethyl group. One common method involves the bromination of 2,3-dihydro-1H-indol-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 7-bromo-2,3-dihydro-1H-indol-2-one. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group at the 3rd position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amination steps to ensure consistent quality and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of substituted indoles with different functional groups.
Aplicaciones Científicas De Investigación
3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows it to mimic the structure of neurotransmitters, enabling it to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: A naturally occurring compound with a similar aminoethyl group, known for its role as a neurotransmitter.
Serotonin: Another neurotransmitter with structural similarities, involved in regulating mood and behavior.
Melatonin: A hormone that regulates sleep-wake cycles, also structurally related to indole derivatives.
Uniqueness
3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for studying the effects of halogenation on indole-based molecules.
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-7-bromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-6-7(4-5-12)10(14)13-9(6)8/h1-3,7H,4-5,12H2,(H,13,14) |
Clave InChI |
LCQCQGHYBUHWTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)NC(=O)C2CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)
